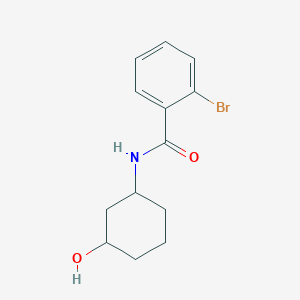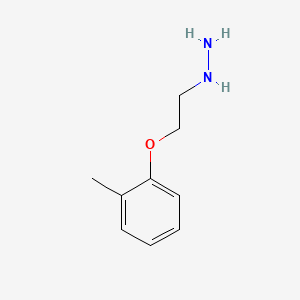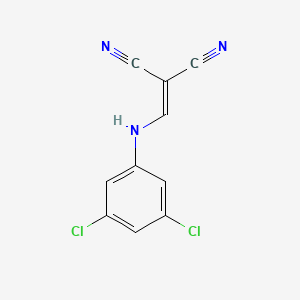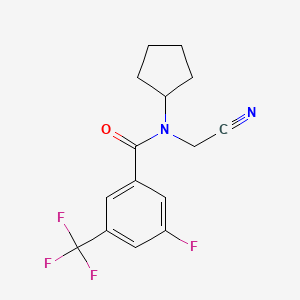
2-bromo-N-(3-hydroxycyclohexyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(3-hydroxycyclohexyl)benzamide” consists of a benzamide group with a bromine atom at the 2nd position and a 3-hydroxycyclohexyl group attached to the nitrogen atom of the amide group.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, benzamides can undergo various reactions. For instance, they can participate in reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation .Applications De Recherche Scientifique
Potential Antipsychotic Properties
2-bromo-N-(3-hydroxycyclohexyl)benzamide and its related compounds have been studied for their potential antipsychotic properties. These studies focus on their affinity for dopamine receptors and their effectiveness in inhibiting behavioral responses induced by dopamine. One such study found a benzamide derivative to be highly potent and suitable for investigating dopamine D-2 mediated responses and receptor binding studies both in vitro and in vivo (Högberg, Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Antifungal Activity
Derivatives of this compound have been synthesized and tested for their antifungal activity. These studies involve testing against phytopathogenic fungi and common yeast, revealing that certain compounds exhibit strong antifungal properties (Ienascu, Balaeș, Petre, Pop, Cata, Stefanut, Albu, & Poenaru, 2018).
Conformation and Dopamine Receptor Interaction
Research has been conducted on the solid-state conformations of related benzamides and their antidopaminergic effects. These studies contribute to understanding how the molecular structure of these compounds affects their interaction with dopamine receptors, which is vital for developing effective antipsychotic medications (Högberg, Rämsby, Paulis, Stensland, Csöregh, & Wägner, 1986).
Synthesis and Characterization
Numerous studies have focused on the synthesis and characterization of various derivatives of this compound. These studies provide essential insights into the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Trost, Dogra, & Franzini, 2004).
Mécanisme D'action
The mode of action of a compound generally involves its interaction with its target, which could be a protein, enzyme, or receptor. This interaction can lead to changes in the target’s function, which can then affect various biochemical pathways .
Pharmacokinetics refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). These properties can greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The result of a compound’s action can vary widely, from molecular changes within cells to larger-scale effects on tissues or organ systems. These effects depend on the specific nature of the compound and its mode of action .
The action environment of a compound refers to the conditions under which it exerts its effects. This can include factors like pH, temperature, and the presence of other molecules or compounds. These factors can influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
2-bromo-N-(3-hydroxycyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(16)8-9/h1-2,6-7,9-10,16H,3-5,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHDYLXSBPTTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2462215.png)

![1-(1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-10-yl)prop-2-en-1-one](/img/structure/B2462217.png)


![2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2462221.png)
![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione](/img/structure/B2462222.png)
![3-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2462223.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2462228.png)

![4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole](/img/structure/B2462231.png)

![3-ethyl-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2462235.png)